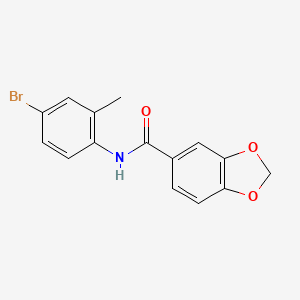

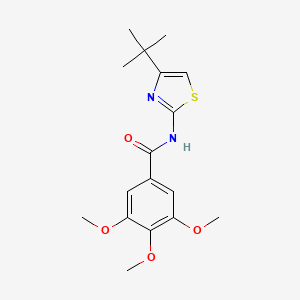

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学的研究の応用

Anticancer Agents

Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents. They show promise in inhibiting the growth of cancer cells and are being actively researched for their efficacy against various types of cancer .

Anti-Atherosclerotic Agents

Some thiophene compounds are utilized in the synthesis of anti-atherosclerotic agents. These agents help in preventing or reducing the severity of atherosclerosis, which is the buildup of fats, cholesterol, and other substances in and on the artery walls .

Metal Complexing Agents

Thiophenes act as metal complexing agents due to their ability to bind with metal ions. This property is useful in various chemical processes and can be applied in areas such as catalysis and material science .

Development of Insecticides

The structural framework of thiophenes is exploited in the development of insecticides. Researchers are exploring thiophene derivatives for their potential use in controlling pest populations .

Anti-Microbial Properties

Thiophene derivatives have shown anti-microbial properties, making them candidates for use in fighting bacterial infections. Studies have demonstrated their inhibitory effects against various microorganisms .

Anti-Gastric Cancer Activity

Research has indicated that certain thiophene derivatives can be effective against gastric cancer cells. The anti-gastric cancer activity of these compounds is being investigated to develop new therapeutic options .

作用機序

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can undergo various reactions, including nucleophilic attacks and β-elimination, which can lead to the formation of new compounds .

Biochemical Pathways

Thiophene derivatives have been shown to affect various biological pathways, depending on their specific structures and substituents .

Result of Action

Some thiophene derivatives have been shown to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .

特性

IUPAC Name |

ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-14-11(13)9-8(5-7(2)3)6-15-10(9)12/h6-7H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSGSNDSJZXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321077 |

Source

|

| Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

CAS RN |

72965-15-2 |

Source

|

| Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

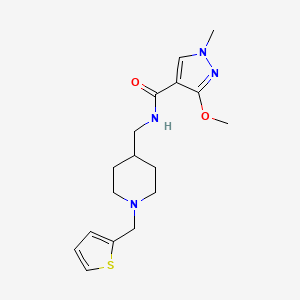

![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

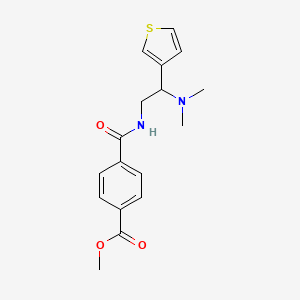

![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)

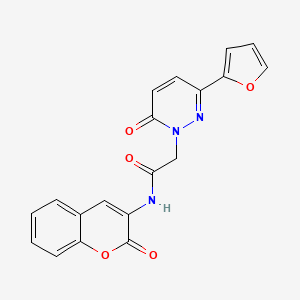

![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)

![3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2900455.png)

![4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2900460.png)